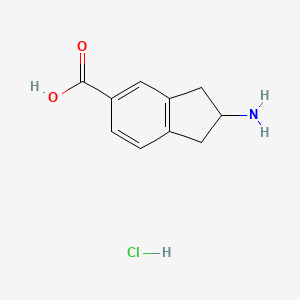
1,1-difluoro-1-(4-fluorophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-1-(4-fluorophenyl)propan-2-one, also known as 4-fluorophenyl-1,1-difluoropropan-2-one, is a synthetic organic compound with a variety of uses in scientific research. It is a colorless liquid with a boiling point of 74-75 °C and a melting point of -25 °C. It is a highly volatile compound and is soluble in a variety of organic solvents. The compound has been used in a range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate for various biochemical and physiological studies.
科学研究应用
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate for various biochemical and physiological studies. It has also been used in the synthesis of a range of organic compounds, such as fluoroalkenes, fluorinated alcohols, and fluoroethers.
作用机制
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one acts as a proton transfer agent in certain chemical reactions. It can act as a proton donor or acceptor, depending on the reaction conditions. It has also been used in the synthesis of a range of organic compounds, such as fluoroalkenes, fluorinated alcohols, and fluoroethers.
Biochemical and Physiological Effects
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one has been found to have a range of biochemical and physiological effects. It has been shown to be an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been found to have an effect on the expression of certain genes, such as those involved in the regulation of cellular respiration and metabolism.
实验室实验的优点和局限性
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one has a number of advantages and limitations when used in lab experiments. One of the main advantages is its high volatility, which makes it ideal for use in many reactions. It is also relatively stable and can be stored for long periods of time without significant degradation. However, the compound is highly toxic and should be handled with care.
未来方向
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one has a wide range of potential applications in scientific research. Further studies are needed to explore the potential of this compound in the synthesis of new organic compounds, as well as its potential applications in drug discovery and development. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity.
合成方法
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one is typically synthesized by reacting 1,1-difluoro-1-(4-fluorophenyl)propan-2-oneol with difluoromethane in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is carried out at a temperature of between 80-90 °C for a period of several hours. The product is then isolated by distillation or by extraction with a suitable solvent.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-difluoro-1-(4-fluorophenyl)propan-2-one involves the introduction of two fluorine atoms onto a propan-2-one molecule, followed by the addition of a 4-fluorophenyl group.", "Starting Materials": [ "Propan-2-one", "Fluorine gas", "4-Fluorobenzene", "Sodium hydride", "Diethyl ether", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate" ], "Reaction": [ "Step 1: Preparation of 1,1-difluoropropan-2-one", "Propan-2-one is reacted with fluorine gas in the presence of a catalyst such as cobalt trifluoride to produce 1,1-difluoropropan-2-one.", "Step 2: Preparation of 1,1-difluoro-1-(4-fluorophenyl)propan-2-one", "4-Fluorobenzene is reacted with sodium hydride in diethyl ether or tetrahydrofuran to produce the corresponding phenylsodium intermediate.", "The phenylsodium intermediate is then added to the 1,1-difluoropropan-2-one from step 1 in the presence of a catalyst such as copper(I) iodide to produce 1,1-difluoro-1-(4-fluorophenyl)propan-2-one.", "Step 3: Purification of 1,1-difluoro-1-(4-fluorophenyl)propan-2-one", "The crude product is purified by washing with methanol, followed by treatment with hydrochloric acid to remove any remaining impurities.", "The resulting solution is then neutralized with sodium bicarbonate and extracted with diethyl ether.", "The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the final product as a colorless oil." ] } | |
CAS 编号 |
1546395-00-9 |
分子式 |
C9H7F3O |
分子量 |
188.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



